Hederacoside D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H86O22 |

|---|---|

Molecular Weight |

1075.2 g/mol |

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,12aR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,49-,50-,51+,52+,53-/m0/s1 |

InChI Key |

UEHILKCNLIKLEV-VAJDXCEOSA-N |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(CCC([C@@]8(C)CO)OC9C(C(C(CO9)O)O)O)C)C)C4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Hederacoside D: A Comprehensive Technical Guide to its Natural Sources, Botanical Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hederacoside D is a triterpenoid (B12794562) saponin (B1150181) that has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory effects. As a naturally occurring compound, understanding its botanical origins, distribution, and methods for its extraction and quantification are crucial for advancing research and development. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution within the plant kingdom, detailed experimental protocols for its extraction, isolation, and quantification, and a summary of its known biological activities.

Natural Sources and Botanical Distribution

This compound is primarily found in plants belonging to the Araliaceae family, commonly known as the ivy family. It is one of the major bioactive saponins (B1172615) in several species of the Hedera genus. In addition to the Hedera genus, this compound has also been isolated from other botanicals, indicating a broader, though less concentrated, distribution.

The primary botanical sources of this compound include:

-

Hedera helix (English Ivy): This is the most well-documented source of this compound. It is a perennial evergreen climbing vine native to Europe and Western Asia. The leaves of Hedera helix are known to contain a complex mixture of saponins, with Hederacoside C and α-hederin being the most abundant, and this compound present in significant amounts[1][2][3].

-

Hedera nepalensis (Himalayan Ivy): This species, native to the Himalayan region, is another significant source of this compound[4].

-

Kalopanax pictus (Castor Aralia): The stem bark of this deciduous tree, found in East Asia, has been shown to contain this compound.

-

Stauntonia hexaphylla : The leaves of this plant have been identified as a source of this compound.

The distribution of this compound is predominantly within the Araliaceae family, with the highest concentrations typically found in the leaves of Hedera species.

Quantitative Data on this compound Content

The concentration of this compound can vary depending on the plant species, the specific part of the plant, the age of the plant, and the geographical location and growing conditions. The following table summarizes the available quantitative data for this compound and related saponins.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Hedera helix | Dried Leaves | This compound | 0.4 - 0.8% | |

| Hedera helix | Dried Leaves | Hederacoside C, B, and D ratio | 1000:75:45 | |

| Stauntonia hexaphylla | Five-year-old leaves | This compound | Highest among tested ages | [5] |

| Stauntonia hexaphylla | One-year-old leaves | This compound | Lowest among tested ages | |

| Hedera helix | Powdered dried leaves | Hederacoside C | 21.83 mg/g | |

| Hedera helix | Powdered dried leaves | α-hederin | 0.41 mg/g |

Experimental Protocols

Extraction of this compound from Hedera helix Leaves

This protocol describes a general procedure for the extraction of a saponin-rich fraction containing this compound from the dried leaves of Hedera helix.

3.1.1. Materials and Equipment

-

Dried and powdered leaves of Hedera helix

-

Methanol (99.8%)

-

Ethanol (B145695) (99.8%)

-

Diethyl ether

-

Petroleum ether

-

Soxhlet apparatus

-

Rotary evaporator

-

Maceration vessel

-

Filter paper

-

Glass column for chromatography

-

Silica (B1680970) gel (for column chromatography)

3.1.2. Extraction Procedure (Method 1: Maceration)

-

Weigh 30 g of powdered Hedera helix leaves.

-

Place the powdered leaves in a suitable vessel and add 450 mL of 99.8% methanol.

-

Allow the mixture to macerate for seven days at room temperature with occasional stirring.

-

Filter the mixture to separate the extract from the plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a thick residue.

-

Wash the residue repeatedly with petroleum ether to remove chlorophyll (B73375) and fatty substances until the petroleum ether remains colorless.

-

The resulting residue is a crude saponin extract containing this compound.

3.1.3. Extraction Procedure (Method 2: Soxhlet Extraction)

-

Weigh 30 g of powdered Hedera helix leaves.

-

Defat the powdered leaves by extracting with 500 mL of chloroform in a Soxhlet apparatus for 18 hours.

-

Air-dry the defatted plant material.

-

Extract the defatted material with 500 mL of 99.8% ethanol in a Soxhlet apparatus for 15 hours.

-

Evaporate the ethanolic extract to dryness under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 100 mL of 99.8% methanol.

-

Precipitate the saponins by adding diethyl ether to the methanolic solution until no more precipitate is formed.

-

Collect the white-yellowish precipitate by decantation and air-dry it to yield the crude saponin extract.

Isolation of this compound by Column Chromatography

This protocol outlines the separation of this compound from the crude saponin extract.

3.2.1. Materials and Equipment

-

Crude saponin extract

-

Silica gel (0.063-0.200 mm)

-

Glass chromatography column (e.g., 50 cm x 2.5 cm)

-

Chloroform

-

Methanol

-

Other organic solvents for gradient elution (e.g., ethyl acetate)

-

Thin Layer Chromatography (TLC) plates

-

Developing chamber

-

UV lamp

3.2.2. Isolation Procedure

-

Prepare a slurry of silica gel in chloroform and pack it into the glass column (wet packing method). Use a ratio of approximately 20 g of silica gel per 1 g of crude extract.

-

Dissolve 2 g of the crude saponin extract in a minimal amount of methanol. Adsorb this solution onto a small amount of silica gel and dry it to a fine powder. This dry loading method helps in achieving a better separation.

-

Carefully apply the dried sample onto the top of the prepared silica gel column.

-

Elute the column with a gradient of solvents, starting with less polar solvents (e.g., chloroform) and gradually increasing the polarity by adding more polar solvents (e.g., methanol). The exact gradient will need to be optimized based on the specific separation.

-

Collect fractions of the eluate.

-

Monitor the separation by performing Thin Layer Chromatography (TLC) on the collected fractions. Use a suitable solvent system for TLC development and a visualizing agent (e.g., Liebermann-Burchard reagent) or UV light to spot the compounds.

-

Pool the fractions containing this compound based on the TLC analysis.

-

Evaporate the solvent from the pooled fractions to obtain purified this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of this compound in an extract.

3.3.1. Materials and Equipment

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound analytical standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or phosphoric acid (for mobile phase modification)

-

Syringe filters (0.45 µm)

3.3.2. Chromatographic Conditions

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or 0.2% orthophosphoric acid). The specific gradient program needs to be optimized for the column and system used. A typical gradient might start with a lower concentration of acetonitrile and increase over time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Detection Wavelength: 205-220 nm.

-

Injection Volume: 20 µL.

3.3.3. Quantification Procedure

-

Preparation of Standard Solutions: Prepare a stock solution of this compound analytical standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Preparation of Sample Solution: Accurately weigh a known amount of the plant extract, dissolve it in methanol, and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Biological Activity and Signaling Pathways

This compound, along with other hederagenin (B1673034) glycosides, exhibits a range of biological activities, with its anti-inflammatory properties being of particular interest. The anti-inflammatory effects are primarily attributed to the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB and MAPK Signaling Pathways

Recent studies have shown that hederagenin and its glycosides, including the structurally similar Hederacoside C, can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

-

NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and IL-1β. Hederacoside C has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of p65.

-

MAPK Pathway: The MAPK family, including p38, ERK, and JNK, is another critical signaling cascade in inflammation. Upon activation by inflammatory signals, these kinases phosphorylate downstream targets, leading to the activation of transcription factors and the production of inflammatory cytokines. Hederacoside C has been demonstrated to attenuate the phosphorylation of p38, ERK, and JNK.

The following diagrams illustrate the proposed mechanism of action of this compound and its analogs in inhibiting these inflammatory pathways.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Inhibition of the MAPK Signaling Pathway by this compound.

Experimental Workflow for Investigating Anti-inflammatory Effects

The following diagram outlines a typical experimental workflow to investigate the anti-inflammatory effects of this compound.

Caption: Workflow for studying this compound's anti-inflammatory effects.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties. Its primary botanical sources are species of the Hedera genus, particularly Hedera helix. The protocols provided in this guide offer a foundation for the extraction, isolation, and quantification of this compound, which are essential for further research. The elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a mechanistic basis for its therapeutic potential. Further studies are warranted to fully explore the pharmacological applications of this compound in various disease models.

References

The Biosynthesis of Hederacoside D: A Technical Guide for Researchers

Introduction

Hederacoside D is a prominent oleanane-type triterpenoid (B12794562) saponin (B1150181) found in plants of the Hedera genus, most notably English Ivy (Hedera helix).[1] As a member of the saponin class of natural products, this compound and its related compounds, such as hederacoside C and α-hederin, are recognized for a wide array of pharmacological activities and are key components in various therapeutic formulations.[2][3] Understanding the intricate biosynthetic pathway of this compound is crucial for its potential biotechnological production, metabolic engineering to enhance yields in planta, and the synthesis of novel derivatives for drug discovery.

This technical guide provides an in-depth overview of the this compound biosynthesis pathway, consolidating current knowledge on the precursor molecules, enzymatic steps, and genetic regulation. It includes detailed experimental methodologies for pathway elucidation, quantitative data on the production of key precursors, and visual diagrams of the biochemical cascade.

Overview of Triterpenoid Saponin Biosynthesis

The biosynthesis of this compound, like other triterpenoid saponins (B1172615), is a complex, multi-stage process that can be broadly categorized into three major phases:[4][5]

-

Formation of the Triterpenoid Precursor: The initial phase occurs in the cytoplasm via the mevalonate (B85504) (MVA) pathway, which synthesizes the universal C5 isoprene (B109036) units. These units are sequentially assembled to form the C30 molecule, 2,3-oxidosqualene (B107256), the linear precursor for all triterpenoids.

-

Cyclization and Aglycone Formation: The linear 2,3-oxidosqualene undergoes a profound cyclization reaction catalyzed by an oxidosqualene cyclase (OSC) to form the pentacyclic carbon skeleton. This core structure is then subjected to a series of oxidative modifications, primarily by cytochrome P450 monooxygenases (CYP450s), to create the specific sapogenin, or aglycone—in this case, hederagenin (B1673034).

-

Glycosylation: In the final phase, the hederagenin aglycone is decorated with various sugar moieties. These reactions are catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer activated sugars to the aglycone core, yielding the final bioactive saponin.

Biosynthesis of the Hederagenin Aglycone

The formation of hederagenin is the foundational part of the pathway, creating the core structure that will later be glycosylated.

From Mevalonate to 2,3-Oxidosqualene

The pathway originates with acetyl-CoA, which enters the MVA pathway to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound farnesyl pyrophosphate (FPP). The head-to-head condensation of two FPP molecules yields squalene (B77637), which is then epoxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene.

Cyclization of 2,3-Oxidosqualene to β-Amyrin

The crucial cyclization of the linear 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase, β-amyrin synthase (bAS) . This enzyme directs the intricate cascade of bond formations that results in the pentacyclic oleanane (B1240867) skeleton, with β-amyrin as the product. This step represents a key branch point, as other OSCs can produce different triterpenoid skeletons from the same precursor.

Oxidation of β-Amyrin to Hederagenin

Following cyclization, the β-amyrin core undergoes a series of regio- and stereospecific oxidations catalyzed by CYP450 enzymes. This process occurs in at least two main steps:

-

Formation of Oleanolic Acid: A CYP450 enzyme, belonging to the CYP716A subfamily, catalyzes the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid, forming oleanolic acid.

-

Hydroxylation to Hederagenin: Oleanolic acid is then hydroxylated at the C-23 position by another CYP450 enzyme to yield hederagenin.

Putative Glycosylation of Hederagenin to this compound

Glycosylation is the final and often most complex stage, conferring solubility and modulating the biological activity of the saponin. This compound is a bidesmosidic saponin, meaning it has sugar chains attached at two different points on the hederagenin core: the C-3 hydroxyl group and the C-28 carboxyl group. The exact sequence of glycosylation and all the enzymes involved in Hedera helix are not yet fully elucidated. However, based on the known structure of this compound and recent enzymatic evidence, a putative pathway can be proposed.

A key enzyme, HhUGT74AG11 , has been identified in Hedera helix and functionally characterized. This UGT is capable of transferring a glucose moiety from UDP-glucose to the C-28 carboxyl group of hederagenin, forming hederagenin 28-O-glucoside. This is a likely first step in the formation of the C-28 sugar chain. Subsequent glycosyltransferases would then be required to add the additional sugars to complete the structure.

Quantitative Data on Pathway Intermediates

While kinetic data for the specific enzymes in the this compound pathway are scarce, significant progress has been made in producing key pathway intermediates using metabolically engineered microorganisms. These production titers serve as valuable benchmarks for biotechnological applications.

| Compound | Host Organism | Production Titer | Reference |

| β-Amyrin | Saccharomyces cerevisiae | 4.432 mg/L | |

| Oleanolic Acid | Saccharomyces cerevisiae | 606.9 ± 9.1 mg/L | |

| Glycyrrhetinic Acid* | Saccharomyces cerevisiae | 18.9 ± 2.0 mg/L | |

| Oleanolic Acid | Human Liver Microsomes | IC₅₀ = 78.9 µM (inhibition of CYP3A4) | |

| Oleanolic Acid | Human Liver Microsomes | Kᵢ = 41.0 µM (inhibition of CYP3A4) |

Note: Glycyrrhetinic acid is another oleanane-type triterpenoid included for comparison of production levels in engineered yeast.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of transcriptomics, molecular biology, and analytical chemistry. Below are detailed protocols for key experimental procedures.

Protocol: Identification of Biosynthetic Genes via Transcriptome Analysis

This protocol outlines a general method for identifying candidate genes (OSCs, CYP450s, UGTs) from a plant like Hedera helix, adapted from Sun et al. (2017).

-

Plant Material and RNA Extraction:

-

Collect tissues with differential accumulation of saponins (e.g., high-saponin leaves and low-saponin roots).

-

Immediately freeze samples in liquid nitrogen and store at -80°C.

-

Extract total RNA using a method suitable for high-polyphenol plant tissues, followed by DNase I treatment to remove genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

-

-

cDNA Library Construction and Sequencing:

-

Isolate mRNA from total RNA using oligo(dT)-attached magnetic beads.

-

Fragment the mRNA into smaller pieces using a fragmentation buffer.

-

Synthesize first-strand cDNA using random hexamer primers and reverse transcriptase.

-

Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Purify the library fragments and perform PCR amplification.

-

Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq™ 2500).

-

-

De Novo Assembly and Annotation:

-

Filter raw sequencing reads to remove low-quality reads and adapter sequences.

-

Assemble the high-quality clean reads into unigenes using a de novo assembler like Trinity.

-

Annotate the assembled unigenes by performing BLAST searches against public databases (Nr, Nt, Swiss-Prot, COG, GO, and KEGG).

-

-

Candidate Gene Identification:

-

Identify unigenes annotated as oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases.

-

Analyze the differential expression of these unigenes between high-saponin and low-saponin tissues using metrics like FPKM (Fragments Per Kilobase of transcript per Million mapped reads).

-

Prioritize candidates that are highly expressed in the saponin-rich tissue for functional characterization.

-

Protocol: Functional Characterization of a Candidate β-Amyrin Synthase (bAS)

This protocol describes how to confirm the function of a candidate bAS gene by heterologous expression in yeast, synthesized from multiple sources.

-

Gene Cloning and Vector Construction:

-

Amplify the full-length open reading frame (ORF) of the candidate bAS gene from leaf cDNA using high-fidelity DNA polymerase.

-

Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

Verify the construct by Sanger sequencing.

-

-

Yeast Transformation and Expression:

-

Transform the expression vector into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1).

-

Select positive transformants on appropriate selection media (e.g., SC minimal media lacking uracil).

-

Grow a starter culture in glucose-containing medium (represses expression) and then transfer to a larger volume of galactose-containing medium to induce protein expression.

-

-

Metabolite Extraction:

-

After 48-72 hours of induction, harvest the yeast cells by centrifugation.

-

Perform alkaline hydrolysis on the cell pellet with 20% KOH in 50% ethanol (B145695) to release triterpenes.

-

Extract the saponified mixture with an organic solvent like n-hexane or ethyl acetate.

-

Evaporate the organic solvent to dryness and re-dissolve the residue in a suitable solvent for analysis.

-

-

GC-MS Analysis:

-

Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the retention time and mass spectrum of any new peak in the expressing strain with that of an authentic β-amyrin standard.

-

The presence of a peak matching the standard confirms the function of the cloned gene as a β-amyrin synthase.

-

Protocol: Functional Characterization of a Candidate UGT

This protocol outlines an in vitro assay to determine the function of a candidate UGT, based on the characterization of HhUGT74AG11.

-

Gene Cloning and Protein Expression:

-

Clone the ORF of the candidate UGT into a bacterial expression vector (e.g., pET-28a) containing a purification tag (e.g., His-tag).

-

Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16°C) to improve protein solubility.

-

-

Protein Purification:

-

Harvest the bacterial cells and lyse them by sonication.

-

Clarify the lysate by centrifugation.

-

Purify the soluble recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Verify the purity and size of the protein using SDS-PAGE.

-

-

In Vitro Enzyme Assay:

-

Set up a reaction mixture containing:

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Purified UGT enzyme

-

Aglycone substrate (e.g., hederagenin)

-

Sugar donor (e.g., UDP-glucose)

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an organic solvent like methanol (B129727) or ethyl acetate.

-

-

LC-MS Analysis:

-

Centrifuge the stopped reaction to pellet the precipitated protein.

-

Analyze the supernatant using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

-

Compare the results to a control reaction lacking the enzyme. The appearance of a new peak with a mass corresponding to the aglycone plus the sugar moiety confirms the UGT activity.

-

Conclusion and Future Outlook

The biosynthetic pathway of this compound begins with the MVA pathway, proceeds through the formation of the β-amyrin skeleton, and is tailored by a series of specific oxidations to form the hederagenin aglycone. The final structure is achieved through a complex, and still only partially understood, series of glycosylation steps. While key enzymes like β-amyrin synthase and a C-28 glucosyltransferase have been identified, significant research is still needed to fully characterize all the CYP450s and UGTs involved in the pathway in Hedera helix.

Future work should focus on the functional characterization of the remaining candidate genes identified through transcriptomic studies. A complete elucidation of the pathway will enable the reconstruction of this compound biosynthesis in microbial hosts, paving the way for a sustainable and scalable production platform for this valuable pharmaceutical compound and its derivatives.

References

- 1. This compound | CAS#:760961-03-3 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hederagenin - Wikipedia [en.wikipedia.org]

- 4. Triterpenoid Saponin Biosynthetic Pathway Profiling and Candidate Gene Mining of the Ilex asprella Root Using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Hederacoside D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hederacoside D, a prominent member of the triterpenoid (B12794562) saponin (B1150181) family, has garnered significant interest within the scientific community due to its notable biological activities, including its anti-inflammatory properties. As a glycoside of hederagenin (B1673034), its complex molecular architecture presents a fascinating case study in natural product chemistry. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This document delves into the structural elucidation of this compound, presenting key physicochemical and spectroscopic data. Furthermore, it outlines experimental methodologies for its isolation and analysis and explores its mechanism of action through relevant signaling pathways.

Introduction

This compound is a naturally occurring triterpenoid saponin predominantly isolated from plants of the Hedera genus, such as English Ivy (Hedera helix), as well as from other species including the stem bark of Kalopanax pictus and the leaves of Stauntonia hexaphylla.[1] It belongs to the oleanane-type saponins (B1172615), which are characterized by a pentacyclic triterpenoid aglycone, in this case, hederagenin. The significant biological activities attributed to this compound and related compounds, particularly their anti-inflammatory effects, have positioned them as promising candidates for further pharmacological investigation and potential therapeutic applications.[1] A thorough understanding of its chemical structure and stereochemistry is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is defined by a hederagenin aglycone linked to a branched sugar chain. Its systematic IUPAC name is (3β,4α)-3-(α-L-arabinopyranosyloxy)-23-hydroxy-olean-12-en-28-oic acid, O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester. The intricate arrangement of its glycosidic linkages and the stereochemistry of the aglycone are crucial for its biological function.

Structural Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, in conjunction with chemical degradation studies.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass and molecular formula of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments are instrumental in determining the sequence of the sugar moieties and their attachment points to the hederagenin core. For instance, the loss of specific sugar residues can be correlated to characteristic mass differences, allowing for the reconstruction of the glycosidic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, publicly available, and assigned 1H and 13C NMR dataset for this compound is not consistently reported across the literature, the structural confirmation of this and similar saponins relies heavily on 1D and 2D NMR experiments (COSY, HSQC, HMBC). The anomeric protons of the sugar units typically resonate in a distinct region of the 1H NMR spectrum, and their coupling constants provide information about the stereochemistry of the glycosidic bonds. HMBC correlations are particularly crucial for establishing the connectivity between the sugar units and the aglycone.

Stereochemistry

The stereochemistry of this compound is complex, with numerous chiral centers located in both the hederagenin backbone and the sugar residues. The absolute configuration of these centers has been determined through a combination of advanced NMR techniques, chemical correlations, and comparison with known related compounds. The IUPAC name and the corresponding SMILES and InChI codes provide an unambiguous representation of its three-dimensional structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It should be noted that specific values for properties such as melting point and optical rotation are not widely available in the public domain.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₃H₈₆O₂₂ | [1] |

| Molecular Weight | 1075.2 g/mol | [1] |

| CAS Number | 760961-03-3 | [1] |

| Appearance | White powder | |

| Solubility | Soluble in DMSO and methanol (B129727) |

Experimental Protocols

The isolation and characterization of this compound from its natural sources involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol adapted from methodologies used for the isolation of similar hederagenin saponins.

Isolation and Purification of this compound

-

Extraction: Dried and powdered plant material (e.g., leaves of Stauntonia hexaphylla) is extracted with a suitable solvent, typically ethanol (B145695) or methanol, using techniques such as maceration or Soxhlet extraction.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to remove lipids, chlorophyll, and other less polar compounds. The saponin-rich fraction is typically found in the more polar solvent or the aqueous residue.

-

Column Chromatography: The saponin-rich fraction is subjected to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase. A gradient elution system, for example, with increasing concentrations of methanol in chloroform or acetonitrile (B52724) in water, is employed to separate the different saponins.

-

Preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Characterization

-

Mass Spectrometry: The purified this compound is analyzed by high-resolution electrospray ionization mass spectrometry (HRESI-MS) to determine its elemental composition. Tandem mass spectrometry (MS/MS) is used to elucidate the fragmentation pattern and confirm the sugar sequence.

-

NMR Spectroscopy: A comprehensive suite of NMR experiments is performed on the purified sample dissolved in a suitable deuterated solvent (e.g., pyridine-d₅ or methanol-d₄). This includes 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectroscopy to assign all proton and carbon signals and to establish the stereochemistry.

-

Acid Hydrolysis: To confirm the identity of the sugar components, a sample of this compound is subjected to acid hydrolysis to cleave the glycosidic bonds. The resulting monosaccharides are then identified by comparison with authentic standards using techniques such as gas chromatography (GC) or HPLC.

Biological Activity and Signaling Pathways

This compound and other hederagenin glycosides have been reported to possess anti-inflammatory properties. Their mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.

Anti-inflammatory Mechanism

Studies on related hederagenin saponins suggest that their anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their downregulation leads to a decrease in the production of pro-inflammatory mediators such as cytokines and chemokines.

The following diagram illustrates the proposed inhibitory effect of hederagenin glycosides on the NF-κB signaling pathway.

References

Hederacoside D: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederacoside D is a triterpenoid (B12794562) saponin (B1150181) that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the hederagenin (B1673034) glycoside family, it is a naturally occurring compound found predominantly in plants of the Hedera genus, commonly known as ivy. This technical guide provides an in-depth overview of the history of this compound's discovery and isolation, detailed experimental protocols for its extraction and characterization, and a summary of its known biological activities and associated signaling pathways.

Discovery and Isolation History

While a singular, definitive publication detailing the initial discovery and isolation of this compound is not readily apparent in the reviewed literature, its identification is closely linked to the extensive phytochemical studies of Hedera species, particularly Hedera nepalensis and Hedera helix, that took place from the mid to late 20th century.[1] The systematic investigation of saponins (B1172615) from the closely related species Hedera rhombea by researchers such as Kizu and Tomimori in the 1980s signifies a period of active discovery of novel glycosides within this genus.[2][3] It is highly probable that this compound was first isolated and characterized during this era of intensive research into the chemical constituents of Araliaceae family plants.

This compound is structurally a glycoside of hederagenin, a common aglycone in this class of compounds.[4][5] Its isolation is often reported alongside other prominent saponins like Hederacoside C and α-hederin, suggesting co-extraction and subsequent separation. The initial source of this compound is cited as Hedera nepalensis K. Koch var. sinensis (Tobl.) Rehd.

Experimental Protocols

The following sections detail generalized experimental methodologies for the extraction, purification, and structural elucidation of this compound, synthesized from various established protocols for saponin isolation from Hedera species.

Extraction

The extraction of this compound from plant material typically involves the use of polar solvents to efficiently solubilize the glycosidic compound.

Protocol: Solvent Extraction of this compound from Hedera Leaves

-

Plant Material Preparation: Dried and powdered leaves of Hedera nepalensis or Hedera helix are used as the starting material.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) or a high-percentage ethanol (B145695) solution (e.g., 80-95%) at room temperature (maceration) or under reflux (Soxhlet extraction) for several hours. The solvent-to-solid ratio is typically maintained at around 10:1 (v/w).

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Degreasing: The crude extract is often suspended in water and partitioned with a non-polar solvent like n-hexane or petroleum ether to remove chlorophyll, lipids, and other non-polar impurities.

Purification

The crude saponin extract is a complex mixture requiring further chromatographic separation to isolate this compound.

Protocol: Chromatographic Purification of this compound

-

Column Chromatography: The degreased crude extract is subjected to column chromatography on a silica (B1680970) gel stationary phase.

-

Elution Gradient: A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity (e.g., by increasing the methanol concentration) to separate the different saponins.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions enriched with this compound may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column, to achieve high purity.

Structural Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques.

Protocol: Spectroscopic Characterization of this compound

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated compound. Tandem MS (MS/MS) experiments are employed to analyze the fragmentation pattern, which provides information about the sugar sequence and the aglycone moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the number and types of protons in the molecule, including the anomeric protons of the sugar units.

-

¹³C-NMR: Reveals the number of carbon atoms and their chemical environment, distinguishing between the aglycone and sugar carbons.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, determining the sequence of the sugar moieties, and identifying the attachment points of the sugars to the hederagenin aglycone.

-

Quantitative Data

Quantitative data specifically for this compound is limited in the available literature, with a greater focus on the more abundant Hederacoside C. The tables below summarize representative data for related saponins from Hedera species to provide context.

Table 1: Representative Yields of Saponins from Hedera Species

| Plant Source | Extraction Method | Compound | Yield/Content | Reference |

|---|---|---|---|---|

| Hedera helix (Spray-dried extract) | Not specified | Hederacoside C | 17.61% (w/w) |

| Hedera nepalensis | Subcritical Fluid Extraction | Total Saponins | 1.879% | |

Table 2: Chromatographic and Spectroscopic Data for this compound and Related Saponins

| Compound | Retention Time (HPLC) | Molecular Formula | [M-H]⁻ (m/z) | Key MS/MS Fragments (m/z) | Reference |

|---|---|---|---|---|---|

| This compound | Not specified | C₅₃H₈₆O₂₂ | Not specified | Not specified |

| Hederacoside C | 20.1 min | C₅₉H₉₆O₂₆ | 1219.6 | 1087.5, 955.5, 793.4, 469.3 | |

Biological Activity and Signaling Pathways

This compound is recognized for its anti-inflammatory properties, a characteristic shared with other hederagenin glycosides. While specific studies on the signaling pathways of this compound are not extensively detailed, the mechanisms of action for related compounds like Hederacoside C have been investigated. These studies strongly suggest that the anti-inflammatory effects are mediated through the inhibition of key inflammatory signaling cascades.

Anti-inflammatory Activity

The primary mechanism of the anti-inflammatory action of hederagenin glycosides is believed to be the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

The diagram below illustrates the proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

The following diagram illustrates the proposed inhibitory effect of this compound on the MAPK signaling pathway.

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow Overview

The following diagram provides a high-level overview of the typical workflow for the discovery and characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Studies on the Constituents of Hedera rhombea BEAN. III. On the Dammarane Triterpene Glycosides. (2) [jstage.jst.go.jp]

- 3. Studies on the Constituents of Hedera rhombea BEAN. II. On the Dammarane Triterpene Glycosides. (1) [jstage.jst.go.jp]

- 4. Recent Progress in Health Benefits of Hederagenin and Its Glycosides [mdpi.com]

- 5. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Hederacoside D: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederacoside D is a triterpenoid (B12794562) saponin (B1150181) identified as a key bioactive constituent in plants such as Hedera helix (common ivy) and Kalopanax pictus.[1] As a member of the hederagenin (B1673034) family of glycosides, it contributes significantly to the pharmacological activities of extracts derived from these plants.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its biological activities to support research and development efforts.

Physicochemical Properties

This compound is a complex glycoside with a high molecular weight. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 760961-03-3 | [2] |

| Molecular Formula | C₅₃H₈₆O₂₂ | [2] |

| Molecular Weight | 1075.2 g/mol | [2] |

| Appearance | Solid / White-yellowish precipitate | |

| Class | Triterpenoid Saponin | |

| Aglycone | Hederagenin | |

| Origin | Hedera helix, Kalopanax pictus, Hedera nepalensis |

Solubility and Storage

The solubility and stability of this compound are critical for its extraction, formulation, and experimental handling.

Solubility Data

This compound exhibits varied solubility in common laboratory solvents. It is generally soluble in polar organic solvents and poorly soluble in water. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be effective.

| Solvent | Solubility | Reference |

| DMSO | 100 mg/mL (with sonication) | |

| Methanol (B129727) | Soluble | |

| Ethanol | Soluble | |

| Water | Insoluble |

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

-

Long-term Storage: Store desiccated at -20°C.

-

Stock Solutions: Prepare fresh for use. If advance preparation is needed, store aliquots in sealed vials below -20°C for up to several months. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.

Spectroscopic Data

Mass spectrometry is a key technique for the identification and quantification of this compound.

| Technique | Ion/Fragment (m/z) | Description | Reference |

| LC-MS | 1093 [M+NH₄]⁺ | Pseudomolecular ion in positive mode. | |

| LC-MS | 1119 [M+HCOOH-H]⁻ | Parent ion in negative mode. | |

| LC-MS/MS | 603 [M-H]⁻ → | Daughter ion resulting from the loss of the Rha-Glu-Glu sugar chain from C-28. | |

| LC-MS/MS | 469 | Daughter ion generated from m/z 603 by the loss of the Arabinose unit at C-3. |

Note: Detailed ¹H-NMR and ¹³C-NMR spectroscopic data specifically for this compound are not extensively available in the cited literature. Structural elucidation typically relies on a combination of mass spectrometry and NMR analysis of the aglycone and sugar moieties, often in comparison to related compounds like Hederacoside C.

Experimental Protocols

Isolation and Purification from Hedera helix

This protocol describes a general method for the extraction and isolation of saponins (B1172615), including this compound, from plant material.

-

Extraction:

-

Powdered leaves of H. helix are extracted via maceration with 99.8% methanol at room temperature for several days.

-

Alternatively, Soxhlet extraction can be performed using 99.8% ethanol.

-

-

Chlorophyll (B73375) and Lipid Removal:

-

The resulting filtrate is evaporated under reduced pressure to yield a thick residue.

-

This residue is washed repeatedly with petroleum ether until the solvent is colorless to remove chlorophyll and fatty materials.

-

-

Precipitation of Saponins:

-

The washed residue is dissolved in methanol.

-

Diethyl ether is added to the methanolic solution to precipitate the crude saponin mixture, which appears as a white-yellowish solid.

-

-

Fractionation (Column Chromatography):

-

The crude saponin extract is dried and subjected to column chromatography on a silica (B1680970) gel column.

-

Elution is performed with a gradient of solvents (e.g., chloroform-methanol-water mixtures) to separate individual saponins like this compound.

-

-

Analysis:

-

Fractions are monitored using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualized using Liebermann-Burchard reagent. High-Performance Liquid Chromatography (HPLC) is used for final identification and purity assessment.

-

Quantification in Rat Plasma via UHPLC-MS/MS

This method was developed for pharmacokinetic studies of this compound and other saponins from Hedera helix.

-

Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile (B52724).

-

Chromatographic Separation:

-

System: Ultra-High Performance Liquid Chromatography (UHPLC).

-

Column: Thermo Hypersil GOLD C18 (2.1 mm × 50 mm, 1.9 µm), reversed-phase.

-

Mobile Phase: A gradient system of acetonitrile (Solvent B) and water containing 0.1% formic acid (Solvent A).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometric Detection:

-

System: Tandem Mass Spectrometry (MS/MS).

-

Ionization: Electrospray Ionization (ESI), often in positive multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: The concentration of this compound over time is determined to calculate key pharmacokinetic parameters.

Biological Activity and Signaling Pathways

This compound is recognized as an anti-inflammatory agent. The anti-inflammatory effects of the broader hederagenin glycoside family, including the closely related Hederacoside C, are attributed to the suppression of key inflammatory signaling cascades.

Studies on Hederacoside C have shown it can inhibit the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, JNK) and the Nuclear Factor-kappa B (NF-κB) pathway. This action leads to the downregulation of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, and the upregulation of the anti-inflammatory cytokine IL-10. While direct studies on this compound are less common, its structural similarity suggests it likely operates through a similar mechanism.

References

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Hederacoside D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederacoside D, a triterpenoid (B12794562) saponin (B1150181) primarily isolated from plants of the Araliaceae family such as Hedera helix (common ivy) and Stauntonia hexaphylla, has garnered significant interest in the pharmaceutical and cosmetic industries for its diverse biological activities. The structural elucidation of such complex natural products is fundamentally reliant on the meticulous interpretation of spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data interpretation for this compound, offering a detailed analysis of its NMR and MS data, experimental protocols, and a logical workflow for its structural characterization.

Molecular Structure

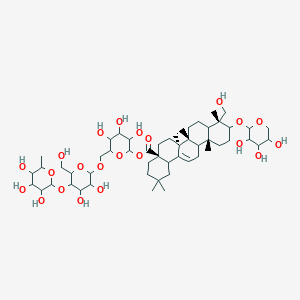

This compound is a bidesmosidic saponin with the aglycone hederagenin (B1673034). Its structure consists of a pentacyclic triterpene skeleton glycosidically linked to sugar moieties at two different positions. Understanding this complex three-dimensional arrangement is paramount for elucidating its structure-activity relationship.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are indispensable tools for determining the molecular weight and fragmentation patterns of this compound, which in turn provides crucial information about its elemental composition, aglycone, and the sequence of sugar residues.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Adduct/Fragment | Observed m/z | Interpretation |

| Positive ESI | [M+NH₄]⁺ | 1093 | Ammonium (B1175870) adduct of the molecule, confirming the molecular weight. |

| Negative ESI | [M+HCOOH-H]⁻ | 1119 | Formate adduct of the deprotonated molecule. |

| Negative ESI-MS/MS | [M-H]⁻ | 1075 | Deprotonated molecule. |

| Negative ESI-MS/MS | [M-H - Glc - Glc - Rha]⁻ | 603 | Loss of the trisaccharide chain (two glucose and one rhamnose unit) from the C-28 position. |

| Negative ESI-MS/MS | [M-H - Glc - Glc - Rha - Ara]⁻ | 469 | Subsequent loss of the arabinose unit from the C-3 position, yielding the deprotonated hederagenin aglycone. |

Note: The presented m/z values are based on available literature and may vary slightly depending on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Representative ¹³C NMR Chemical Shifts for the Hederagenin Aglycone of this compound (Predicted based on related compounds, in ppm, solvent: Pyridine-d₅)

| Carbon | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |

| 1 | 38.8 | 16 | 28.2 |

| 2 | 26.7 | 17 | 47.1 |

| 3 | 81.2 | 18 | 42.0 |

| 4 | 43.4 | 19 | 46.4 |

| 5 | 47.8 | 20 | 30.9 |

| 6 | 18.2 | 21 | 34.2 |

| 7 | 33.2 | 22 | 33.1 |

| 8 | 40.0 | 23 | 64.9 |

| 9 | 48.2 | 24 | 13.5 |

| 10 | 37.1 | 25 | 16.2 |

| 11 | 23.9 | 26 | 17.6 |

| 12 | 122.9 | 27 | 26.2 |

| 13 | 144.5 | 28 | 177.0 |

| 14 | 42.1 | 29 | 33.2 |

| 15 | 28.5 | 30 | 23.8 |

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for the Sugar Moieties of this compound (Predicted based on related compounds, in ppm, solvent: Pyridine-d₅)

| Sugar Unit | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-L-Arabinopyranosyl | 1' | ~4.9 (d) | ~107.0 |

| 2' | ~72.5 | ||

| 3' | ~74.2 | ||

| 4' | ~69.0 | ||

| 5' | ~65.8 | ||

| β-D-Glucopyranosyl | 1'' | ~4.8 (d) | ~105.5 |

| 2'' | ~75.3 | ||

| 3'' | ~78.5 | ||

| 4'' | ~71.7 | ||

| 5'' | ~78.1 | ||

| 6'' | ~69.5 | ||

| β-D-Glucopyranosyl | 1''' | ~5.4 (d) | ~95.8 |

| 2''' | ~74.1 | ||

| 3''' | ~78.9 | ||

| 4''' | ~71.2 | ||

| 5''' | ~78.4 | ||

| 6''' | ~62.5 | ||

| α-L-Rhamnopyranosyl | 1'''' | ~6.3 (br s) | ~102.0 |

| 2'''' | ~72.8 | ||

| 3'''' | ~72.6 | ||

| 4'''' | ~74.5 | ||

| 5'''' | ~70.0 | ||

| 6'''' | ~1.7 (d) | ~18.7 |

Disclaimer: The NMR data presented are predicted based on the analysis of structurally related saponins (B1172615) and are intended for illustrative purposes. Actual chemical shifts may vary.

Experimental Protocols

Sample Preparation

-

NMR Spectroscopy : A purified sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of hydroxyl protons.

-

Mass Spectrometry : A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture), often with the addition of a small amount of formic acid or ammonium acetate (B1210297) to promote ionization.

NMR Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

1D Spectra : ¹H NMR spectra are acquired to observe proton signals, their multiplicities, and integration. ¹³C NMR spectra, often acquired with proton decoupling, provide information on the number and type of carbon atoms.

-

2D Spectra :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton spin-spin couplings within the same spin system, crucial for tracing out the connectivity of the sugar units and the aglycone backbone.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with their directly attached carbon atoms, enabling the assignment of carbon signals based on their proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Reveals long-range (2-3 bond) correlations between protons and carbons. This is a key experiment for establishing the linkages between sugar units and the connection of the sugar chains to the aglycone.

-

TOCSY (Total Correlation Spectroscopy) : Establishes correlations between all protons within a spin system, which is particularly useful for identifying all the protons of a sugar ring from a single anomeric proton signal.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information on the spatial proximity of protons, which is important for determining the stereochemistry and the three-dimensional conformation of the molecule.

-

Mass Spectrometry Data Acquisition

-

Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with a liquid chromatography system (LC-MS) is typically used.

-

Ionization : Electrospray ionization (ESI) is the most common technique for analyzing saponins, as it is a soft ionization method that minimizes fragmentation of the parent molecule. Data is typically acquired in both positive and negative ion modes.

-

Tandem MS (MS/MS) : The precursor ion of interest (e.g., the [M-H]⁻ ion of this compound) is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide structural information, particularly regarding the sugar sequences.

Spectroscopic Data Interpretation Workflow

The structural elucidation of this compound is a systematic process that integrates information from various spectroscopic techniques. The logical workflow is visualized in the following diagram.

Signaling Pathway of Structural Elucidation

The "signaling pathway" in the context of spectroscopic data interpretation refers to the logical flow of information from raw data to the final elucidated structure. This can be visualized as a decision-making and data integration process.

Conclusion

The structural characterization of this compound is a quintessential example of the power of modern spectroscopic techniques in natural product chemistry. Through the synergistic application of mass spectrometry and a suite of one- and two-dimensional NMR experiments, a detailed and unambiguous structural assignment can be achieved. This in-depth technical guide provides a foundational framework for researchers, scientists, and drug development professionals to understand and apply these principles in their own work, facilitating the exploration and utilization of the vast chemical diversity offered by the natural world.

Hederacoside D: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hederacoside D, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from species of the Hedera genus, notably Hedera helix and Hedera nepalensis, has garnered significant interest within the scientific community for its diverse pharmacological potential.[1][2] As a member of the bioactive saponin family, this compound is implicated in a range of biological activities, including anti-inflammatory, anti-cancer, and antiviral effects. This technical guide provides a comprehensive overview of the screening protocols and known biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics derived from natural products.

Biological Activities and Quantitative Data

This compound has been evaluated for several biological activities, with the most robust quantitative data currently available for its anti-inflammatory effects. The following tables summarize the known quantitative data for this compound's biological activities.

Table 1: Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Measured Effect | IC50 | Reference |

| NF-κB Activation | HepG2 | TNF-alpha | Inhibition of NF-κB activation | 9.2 μM | [1] |

| Nitric Oxide Production | RAW264.7 | LPS | Inhibition of nitric oxide production | > 50 μM | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

While direct quantitative data for the anticancer and antiviral activities of this compound are not extensively reported in publicly available literature, studies on closely related compounds and extracts from Hedera helix suggest that this compound likely contributes to these effects. For instance, extracts of Hedera helix, which contain this compound, have demonstrated cytotoxic activity against various cancer cell lines.[3] Further research is required to determine the specific IC50 and EC50 values of purified this compound in these contexts.

Signaling Pathways Modulated by this compound

Based on studies of related saponins (B1172615) from Hedera helix, such as Hederacoside C, this compound is predicted to exert its biological effects through the modulation of key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like TNF-alpha or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit TNF-alpha-induced NF-κB activation.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Hederacoside D from Hedera helix

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for extracting and purifying Hederacoside D, a bioactive triterpenoid (B12794562) saponin (B1150181), from the leaves of Hedera helix (Common Ivy). The protocols detailed below are compiled from various scientific studies and are intended to guide researchers in the isolation of this compound for further investigation and development.

Introduction

Hedera helix L. is a well-documented medicinal plant, rich in triterpenoid saponins (B1172615) that contribute to its therapeutic effects, such as spasmolytic, secretolytic, and anti-inflammatory properties. Among these saponins, this compound, alongside Hederacoside C and α-hederin, is considered a key bioactive constituent. The effective extraction and purification of this compound are crucial for its pharmacological evaluation and potential therapeutic applications. This document outlines various extraction techniques and a general purification strategy to obtain this compound of high purity.

Extraction of this compound from Hedera helix

The initial step in isolating this compound involves its extraction from dried and powdered leaves of Hedera helix. Several methods can be employed, ranging from conventional solvent extraction to more modern, efficient techniques. The choice of method can significantly impact the extraction yield and efficiency.

Conventional Extraction Methods

Conventional methods, such as maceration and Soxhlet extraction, are well-established but often require longer extraction times and larger volumes of solvents.

-

Maceration: This simple technique involves soaking the plant material in a solvent for an extended period.

-

Soxhlet Extraction: This method provides a continuous extraction with a fresh solvent, which can lead to higher yields compared to maceration.

Modern Extraction Methods

Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including reduced extraction time, lower solvent consumption, and potentially higher yields.[1][2]

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[3][4]

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[1]

Comparative Extraction Data

The following table summarizes quantitative data from studies on the extraction of saponins from Hedera helix. It is important to note that this data often refers to the total saponin content or specifically Hederacoside C, as data exclusively for this compound is limited.

| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Temperature (°C) | Time | Total Saponin Content/Yield | Reference |

| Maceration | 99.8% Methanol (B129727) | - | Room Temperature | 7 days | Higher yield than Soxhlet | |

| Soxhlet Extraction | 99.8% Ethanol (B145695) | - | - | 15 hours | Lower yield than Maceration | |

| Heat Reflux | 70% Ethanol | 1:6 | 80 | 3 x 1.5 hours | - | |

| Ultrasound-Assisted (UAE) | 80% Ethanol | 1:20 | 50 | 60 min | Most efficient for saponins | |

| Microwave-Assisted (MAE) | 80% Ethanol | 1:20 | 50 | 10 min | Highest saponin extraction efficiency (58%) | |

| Conventional Heating (CHE) | 80% Ethanol | 1:20 | 50 | 10 min | Lower efficiency than UAE and MAE |

Experimental Protocols

General Preparation of Plant Material

-

Collect fresh leaves of Hedera helix.

-

Wash the leaves thoroughly to remove any dirt and debris.

-

Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

Store the powdered material in an airtight container in a cool, dark place until extraction.

Protocol for Ultrasound-Assisted Extraction (UAE)

This protocol is based on optimized conditions reported for saponin extraction from Hedera helix.

-

Sample Preparation: Weigh 10 g of powdered Hedera helix leaves.

-

Solvent Addition: Add 200 mL of 80% ethanol to the plant material in a beaker (1:20 solid-to-solvent ratio).

-

Ultrasonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture at a frequency of 40 kHz and a power of 100 W for 60 minutes at a constant temperature of 50°C.

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Storage: Store the crude extract at 4°C for further purification.

Protocol for Microwave-Assisted Extraction (MAE)

This protocol is based on conditions reported to be highly efficient for saponin extraction.

-

Sample Preparation: Weigh 5 g of powdered Hedera helix leaves.

-

Solvent Addition: Place the powder in a microwave-safe extraction vessel and add 100 mL of 80% ethanol (1:20 solid-to-solvent ratio).

-

Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power to 500 W and the extraction time to 10 minutes at a controlled temperature of 50°C.

-

Filtration: After cooling, filter the mixture to separate the extract from the solid residue.

-

Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude extract.

-

Storage: Store the crude extract at 4°C until purification.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process typically involving column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

General Purification Workflow

Caption: General workflow for the purification of this compound.

Protocol for Column Chromatography

This is a general protocol for the initial fractionation of the crude extract.

-

Column Packing: Prepare a silica (B1680970) gel (60-120 mesh) slurry in chloroform (B151607) and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Elution: Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 95:5, 90:10, 85:15, etc., chloroform:methanol).

-

Fraction Collection: Collect fractions of equal volume (e.g., 20 mL each).

-

TLC Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 8:2). Visualize the spots by spraying with a suitable reagent (e.g., Liebermann-Burchard reagent) and heating.

-

Pooling: Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available) or fractions known to be rich in saponins.

-

Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain a this compound-enriched fraction.

Protocol for Preparative HPLC

This protocol provides a general guideline for the final purification of this compound.

-

Sample Preparation: Dissolve the this compound-enriched fraction from column chromatography in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid is common for saponin separation). A typical gradient might start with a lower concentration of acetonitrile and increase over time.

-

Flow Rate: Adjust according to the column dimensions (e.g., 2-5 mL/min).

-

Detection: UV detector at 205-210 nm.

-

-

Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to the retention time of this compound.

-

Purity Confirmation: Analyze the purity of the collected fraction using analytical HPLC and confirm the identity using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Lyophilization: Lyophilize the pure fraction to obtain this compound as a solid powder.

Biological Activity and Signaling Pathway

Hederacosides, as glycosides of hederagenin, are known to possess anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways. While specific studies on this compound are limited, it is plausible that it shares similar mechanisms with the more studied Hederacoside C. The anti-inflammatory effects are primarily attributed to the suppression of pro-inflammatory mediators through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Conclusion

The extraction and purification of this compound from Hedera helix can be efficiently achieved using modern extraction techniques like UAE or MAE, followed by a combination of column chromatography and preparative HPLC. These protocols provide a solid foundation for researchers to isolate this compound for further studies into its pharmacological properties and potential as a therapeutic agent. The optimization of each step will be crucial to maximize the yield and purity of the final compound.

References

- 1. Recent Progress in Health Benefits of Hederagenin and Its Glycosides [mdpi.com]

- 2. Green Extraction Techniques of Phytochemicals from Hedera helix L. and In Vitro Characterization of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Note: Quantification of Hederacoside D in Plant Extracts using HPLC-UV

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Hederacoside D in plant extracts, particularly from Hedera helix (common ivy). This compound, along with other saponins (B1172615) like Hederacoside C, is a significant bioactive compound in ivy leaf extracts, which are commonly used in pharmaceutical and herbal preparations for their expectorant and spasmolytic properties.[1][2] This protocol provides a reliable and reproducible method for the quality control and standardization of raw plant materials and finished products containing Hedera helix extracts.

Introduction

Hedera helix L. (ivy) is a medicinal plant rich in triterpene saponins, which are believed to be responsible for its therapeutic effects.[1][2] this compound is one of the key saponins present in ivy leaf extracts. Accurate and precise quantification of this compound is crucial for ensuring the quality, efficacy, and safety of herbal medicines derived from this plant. The HPLC-UV method described herein offers a straightforward and robust approach for the selective determination of this compound in complex plant matrices.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Analytical Column: C18 column (150 mm × 4.6 mm, 5 µm particle size).[1]

-

Solvents: Acetonitrile (HPLC grade), Orthophosphoric acid (analytical grade), and ultrapure water.

-

Reference Standard: this compound (purity ≥ 98%).

Chromatographic Conditions

A gradient elution is employed for the optimal separation of this compound from other components in the plant extract.

| Parameter | Condition |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Refer to the detailed gradient program in the protocol section. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| UV Detection | 205 nm |

Protocols

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.5 to 200 µg/mL.

Sample Preparation (from dried plant material)

-

Weighing: Accurately weigh approximately 0.2 g of the dried and powdered plant material.

-

Extraction: Transfer the sample to a suitable extraction vessel. Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Protocol

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject 20 µL of the standard and sample solutions into the HPLC system.

-

Data Acquisition: Acquire the chromatograms for a sufficient duration to allow for the elution of all components of interest.

-

Quantification: Identify and integrate the peak corresponding to this compound based on the retention time of the reference standard. Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary

The following table summarizes the validation parameters for the quantification of this compound using this HPLC-UV method.

| Parameter | Result |

| Linearity Range | 0.5 - 200 mg/L |

| Correlation Coefficient (R²) | > 0.9999 |

| Method Detection Limit (MDL) | 0.03 - 0.15 mg/kg |

| Method Quantitation Limit (MQL) | 0.15 - 0.50 mg/kg |

| Repeatability (RSDr %) | 1.01 - 3.90% |

| Reproducibility (RSDR %) | 1.25 - 6.89% |

| Recovery | 91.3 - 106% |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of this compound.

Logical Relationship of the Analytical Method

Caption: Logical flow of the HPLC-UV analytical method.

References

Hederacoside D: Application Notes and Protocols for In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Hederacoside D, a bioactive saponin (B1150181), for use in a variety of in vitro cell culture assays. The information is intended to guide researchers in achieving accurate and reproducible results in studies investigating the cellular effects of this compound.

Introduction